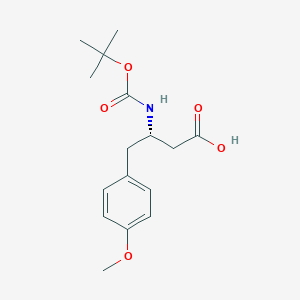

Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (3S)-3-[(tert-butoxycarbonyl)amino]-4-(4-methoxyphenyl)butanoic acid . This name is derived using the Cahn–Ingold–Prelog (CIP) priority rules, which hierarchically assign substituents based on atomic number and bonding patterns.

- Root structure : The four-carbon butanoic acid backbone (butanoic acid) forms the base structure.

- Substituents :

- A tert-butoxycarbonyl (Boc) group is attached to the amino group at position 3.

- A 4-methoxyphenyl moiety is bonded to the β-carbon (position 4).

- The S-configuration at the β-carbon is specified using CIP rules.

The structural formula can be represented as:

O

||

Boc-NH—C—CH₂—C₆H₄—OCH₃

|

CH₂—COOH

The simplified molecular-input line-entry system (SMILES) notation is:CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CC(=O)O.

The International Chemical Identifier (InChI) key is:KZXRAYHRGMMYMD-LBPRGKRZSA-N, which encodes stereochemical and structural details.

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for this compound is 126800-59-7 . Alternative designations include:

- Boc-(S)-β-homo-4-methoxy-L-phenylalanine

- (S)-3-(Boc-amino)-4-(4-methoxyphenyl)butanoic acid

- N-tert-butoxycarbonyl-3-amino-4-(4-methoxyphenyl)butyric acid

The compound’s molecular formula is C₁₆H₂₃NO₅ , with a molecular weight of 309.36 g/mol . Key physicochemical properties include:

| Property | Value |

|---|---|

| Physical form | Solid |

| Purity | ≥95% |

| Storage conditions | Ambient temperature |

Stereochemical Configuration Analysis (S-Configuration Significance)

The S-configuration at the β-carbon (C3) is critical for the compound’s biological activity and synthetic utility. The CIP rules determine this configuration by analyzing substituent priorities around the chiral center:

Substituent prioritization :

- Highest priority : Amino group protected by the Boc group (-NH-Boc).

- Second priority : Carboxylic acid chain (-CH₂-COOH).

- Third priority : 4-methoxyphenyl side chain (-CH₂-C₆H₄-OCH₃).

- Lowest priority : Hydrogen atom.

Spatial arrangement :

- When the lowest-priority substituent (H) is oriented away from the viewer, the remaining groups (NH-Boc, COOH, C₆H₄-OCH₃) form a counterclockwise sequence, corresponding to the S-configuration .

This stereochemical specificity ensures compatibility with enzymatic systems and receptor-binding sites in biological applications. For example, the S-enantiomer may exhibit distinct pharmacological properties compared to its R-counterpart, such as enhanced binding affinity or metabolic stability.

The Boc group’s role extends beyond protection: it also modulates solubility and crystallinity during synthetic processes. Its bulkiness stabilizes the amino group against unintended reactions while facilitating purification via chromatography.

Properties

IUPAC Name |

(3S)-4-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(10-14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXRAYHRGMMYMD-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the methoxy-substituted phenyl ring. One common method involves the reaction of (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired Boc-protected product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

Substitution: Trifluoroacetic acid (TFA) is often used for Boc deprotection.

Major Products Formed

Oxidation: 4-Hydroxy-phenyl derivative.

Reduction: 4-Methoxy-phenyl-butanol.

Substitution: (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid.

Scientific Research Applications

Peptide Synthesis

Role as a Protective Group

Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid functions as a protective group in peptide synthesis. It allows for selective reactions during the formation of peptides, which enhances the yield and purity of the final product. This protective strategy is crucial in multi-step syntheses where specific functional groups need to be temporarily masked to prevent unwanted reactions.

Drug Development

Intermediate in Pharmaceutical Synthesis

The unique structure of this compound makes it an important intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its utility in developing compounds targeting neurological disorders. For example, it has been utilized in synthesizing novel inhibitors for diseases such as Alzheimer's and Parkinson's, where modulation of neurotransmitter systems is critical .

Biochemical Research

Studying Amino Acid Interactions

Researchers employ this compound to investigate amino acid interactions and their implications on protein folding and function. This research is essential for understanding various biological processes, including enzyme activity and receptor-ligand interactions. The compound aids in elucidating the structural dynamics that govern protein behavior under physiological conditions .

Material Science

Modification of Polymer Properties

In material science, this compound can be incorporated into polymer matrices to modify their physical properties. This application is particularly relevant in creating advanced materials with tailored characteristics for specific applications, such as drug delivery systems or biodegradable plastics .

Analytical Chemistry

Techniques for Amino Acid Quantification

The compound is also utilized in various analytical techniques to identify and quantify amino acids within complex mixtures. Its application in high-performance liquid chromatography (HPLC) and mass spectrometry has proven beneficial for quality control processes in pharmaceutical manufacturing and biochemical research .

Case Study 1: Peptide Synthesis Optimization

A study highlighted the use of this compound in optimizing peptide synthesis protocols. Researchers demonstrated that using this compound as a protective group significantly improved the yield of cyclic peptides compared to traditional methods, showcasing its effectiveness in complex synthetic pathways .

Case Study 2: Neurological Drug Development

In another investigation, this compound was synthesized as part of a novel class of serotonin receptor modulators aimed at treating anxiety disorders. The resulting compounds exhibited promising pharmacological profiles, indicating the compound's potential in drug discovery .

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amine can participate in peptide bond formation, facilitating the assembly of peptide chains. The methoxy-substituted phenyl ring may also contribute to specific interactions with target molecules, influencing the overall activity and stability of the synthesized peptides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituent significantly influences physicochemical properties and reactivity. Below is a comparative analysis of analogs with different substituents:

Table 1: Comparison of Key Analogs

Key Observations

Electronic Effects

- Electron-Withdrawing Groups (e.g., 4-Cl, 3-F, 4-Br, 2-CN): Halogens and cyano groups reduce electron density, affecting acidity and reactivity. For example, the 4-chloro analog has a pKa of 4.40, suggesting moderate acidity useful in deprotection steps .

Steric and Functional Implications

- Ortho-Substituents (e.g., 2-CN): The 2-cyano group may induce steric strain, altering conformational preferences in synthetic intermediates .

Biological Activity

Boc-(S)-3-amino-4-(4-methoxy-phenyl)-butyric acid, often abbreviated as Boc-(S)-MMPA, is a compound that has attracted attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Boc-(S)-MMPA has the molecular formula and features a tert-butoxycarbonyl (Boc) protecting group on the amino group. The compound consists of a butyric acid backbone with a methoxyphenyl group at the fourth position and an amino group at the third position. Its structural representation is crucial for understanding its interactions with biological targets.

The biological activity of Boc-(S)-MMPA is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxyphenyl group can engage in π-π stacking interactions, while the amino acid backbone facilitates hydrogen bonding. These interactions can modulate enzyme activity and influence various biological pathways, making Boc-(S)-MMPA a candidate for therapeutic applications.

Biological Activities

Research indicates that Boc-(S)-MMPA exhibits several significant biological activities:

- Enzyme Inhibition : Studies have shown that Boc-(S)-MMPA may act as an inhibitor of neutral endopeptidases, which play a role in cardiovascular functions by modulating peptide levels in the body.

- Neuroprotective Properties : The compound has been investigated for its potential neuroprotective effects, which could be beneficial in treating neurological disorders.

- Therapeutic Applications : Its unique structure makes it a valuable intermediate in drug development, particularly for compounds targeting neurological conditions .

Case Studies

- Inhibition Studies : A study evaluated the inhibitory effects of Boc-(S)-MMPA on human neutral endopeptidase (NEP). Results indicated that the compound effectively reduced NEP activity, suggesting potential cardiovascular benefits.

- Neuroprotection : Another study focused on the neuroprotective effects of Boc-(S)-MMPA in cellular models of neurodegeneration. The findings demonstrated that treatment with Boc-(S)-MMPA significantly reduced cell death induced by oxidative stress.

- Peptide Synthesis : Boc-(S)-MMPA is frequently used as a protective group in peptide synthesis, enhancing yields and selectivity in reactions involving amino acids. This application underscores its importance in biochemical research and pharmaceutical development .

Data Table: Biological Activities of Boc-(S)-MMPA

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.